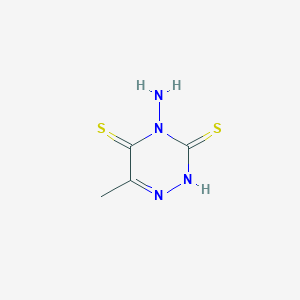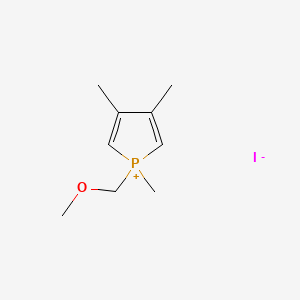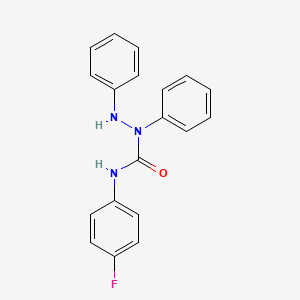
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a diphenylhydrazine moiety, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with diphenylhydrazine in the presence of a suitable carboxylating agent. One common method involves the use of chloroacetyl chloride as the carboxylating agent, with triethylamine acting as an acid-binding agent . The reaction is carried out under mild conditions, and the product is obtained with high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The compound’s effects are mediated through various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-Fluorophenyl)benzamide
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
Uniqueness
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a diphenylhydrazine moiety and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
60252-74-6 |
|---|---|
Molecular Formula |
C19H16FN3O |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-anilino-3-(4-fluorophenyl)-1-phenylurea |
InChI |
InChI=1S/C19H16FN3O/c20-15-11-13-16(14-12-15)21-19(24)23(18-9-5-2-6-10-18)22-17-7-3-1-4-8-17/h1-14,22H,(H,21,24) |
InChI Key |
XYKFNWYWYGJKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


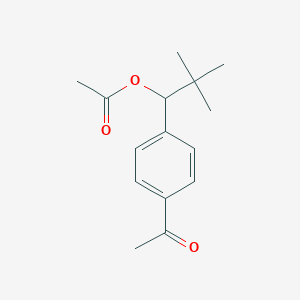
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

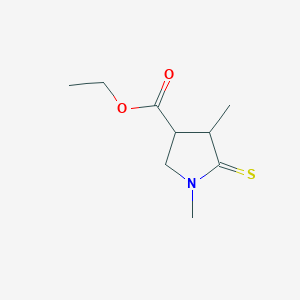

![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

